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molecular formula C6H7N3 B188249 3-(1H-Imidazol-1-yl)propanenitrile CAS No. 23996-53-4

3-(1H-Imidazol-1-yl)propanenitrile

Cat. No. B188249
M. Wt: 121.14 g/mol
InChI Key: XEQIISVRKIKCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05565479

Procedure details

Using 2.35 ml of 3-chloropropionitrile, 2.0 g of imidazole and 1.3 g of sodium hydride (60%), 3.2 g of 1-(2-cyanoethyl)imidazole was obtained by the same manner as the procedure of Reference Example 2.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]#[N:5].[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[H-].[Na+]>>[C:4]([CH2:3][CH2:2][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1)#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
ClCCC#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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